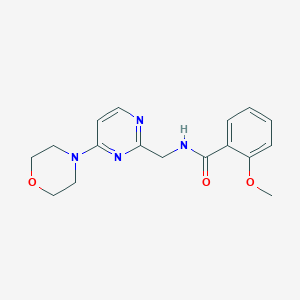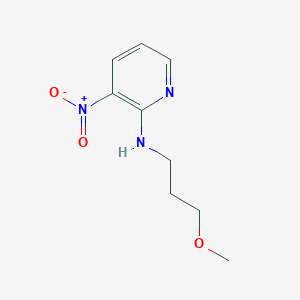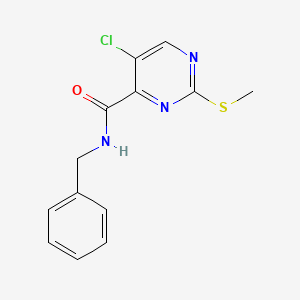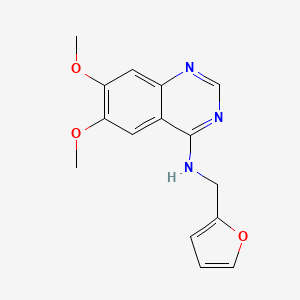
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring, amide, thioether, and dimethylamino groups would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group might undergo hydrolysis, the thioether group could participate in oxidation and reduction reactions, and the dimethylamino group could engage in various nucleophilic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, its stability under different conditions, and its reactivity with other chemicals .科学的研究の応用
Chemosensitivity Testing
- Clinical Usefulness in Cancer Treatment: The MTT chemosensitivity test, although not directly involving the specified compound, demonstrates how chemosensitivity assays are crucial in predicting patient responses to chemotherapy drugs, thereby guiding the selection of appropriate therapeutic agents for individual patients. Such methodologies may be relevant when studying the effects of new compounds on cancer cells (Nakamura et al., 2006).
Pharmacokinetic Studies
- Absorption, Metabolism, and Excretion: Studies on different drugs provide insights into their absorption, metabolism, and excretion profiles in humans. For instance, the study of imidafenacin offers a model for understanding how a new drug might be absorbed, metabolized, and excreted after oral administration, including the identification of major metabolites and the routes of drug elimination (Ohmori et al., 2007).
Drug Efficacy and Safety Studies
- Efficacy in Treating Conditions: The process of evaluating the efficacy of new compounds, such as the comparison of ebrotidine and ranitidine in treating benign gastric ulcer, could be analogous to assessing the therapeutic potential of the specified compound in relevant disease models. Such studies help in determining the effectiveness and safety profile of new therapeutic agents (Gedliczka et al., 1997).
Mechanism of Action Studies
- Understanding Drug Mechanisms: Research into the mechanisms by which drugs exert their effects, such as the interaction of memantine with NMDA receptors, can provide a framework for studying the action mechanisms of complex compounds. Insights into how drugs bind to their targets and modulate biological pathways are critical for the development and application of new therapeutic agents (Kornhuber et al., 1989).
作用機序
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be a fire risk. It could also be harmful or toxic if ingested, inhaled, or in contact with skin .
将来の方向性
特性
IUPAC Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S2/c1-10(2)8-14(22)19-16-20-21-17(25-16)24-9-15(23)18-13-7-5-6-11(3)12(13)4/h5-7,10H,8-9H2,1-4H3,(H,18,23)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCKHYQUUCSEQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2688017.png)
![Methyl 4-((9-cyclopentyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2688018.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide](/img/structure/B2688020.png)
![1-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-2-(2-methylphenoxy)ethanone](/img/structure/B2688021.png)
![Methyl 2-amino-2-[3-(2-chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2688023.png)
![N-[2-methyl-4-(1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethene-1-sulfonamide](/img/structure/B2688027.png)

![2-(4-bromo-2-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2688030.png)
![N-(2,4-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2688031.png)


![2-(4-chlorophenoxy)-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide](/img/structure/B2688035.png)

